molecular formula C9H16N4O B1492753 4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2095974-80-2

4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B1492753
CAS No.: 2095974-80-2
M. Wt: 196.25 g/mol
InChI Key: JGHITZKTCBYXKA-UHFFFAOYSA-N
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Description

4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound designed for research applications. This molecule features a 1,2,3-triazole heterocycle linked to a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry . The 1,2,3-triazole ring is known for its stability and ability to participate in hydrogen bonding, making it a valuable bioisostere and a key linker in the construction of bioactive molecules . The ethoxymethyl side chain may influence the compound's solubility and pharmacokinetic properties. While the specific biological profile of this exact compound requires further investigation, analogous triazole-containing compounds are extensively studied for their broad spectrum of pharmacological activities. The triazole nucleus is a privileged structure in drug discovery, with derivatives demonstrating notable antimicrobial , antifungal , antiviral, anti-inflammatory, and anticonvulsant properties in research settings . The integration of the pyrrolidine ring further diversifies its potential as a building block for developing novel pharmacological agents . This compound is intended for use as a chemical reference standard or a synthetic intermediate in discovery chemistry and life sciences research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(ethoxymethyl)-1-pyrrolidin-3-yltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-2-14-7-8-6-13(12-11-8)9-3-4-10-5-9/h6,9-10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHITZKTCBYXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrrolidin-3-yl Azide Precursors

The pyrrolidin-3-yl substituent can be introduced by preparing azido-functionalized pyrrolidine derivatives. For example, the synthesis of (±)-tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate involves:

  • Starting from pyrrolidine derivatives.
  • Introduction of azide group via substitution reactions.
  • Protection/deprotection steps to stabilize intermediates.

This azido-pyrrolidine intermediate is crucial for subsequent cycloaddition reactions.

Cycloaddition with Ethoxymethyl-Containing Alkynes

The ethoxymethyl group is introduced typically via an alkyne bearing this substituent or by post-cycloaddition modification. The cycloaddition between the pyrrolidin-3-yl azide and an alkyne bearing an ethoxymethyl moiety leads to the formation of the 1,2,3-triazole ring substituted at the 1-position with the pyrrolidin-3-yl group and at the 4-position with the ethoxymethyl group.

  • Example: Reaction of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate with ethoxymethyl-substituted alkynes under copper-catalyzed conditions.
  • The reaction is typically carried out in solvents such as tert-butanol or dioxane.
  • Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ.
  • Reaction temperature: room temperature to mild reflux.
  • Reaction time: 2–12 hours depending on substrate and conditions.

Following cycloaddition, deprotection steps (e.g., acid treatment) remove protecting groups to yield the target compound.

Organocatalytic and Metal-Free Routes

Recent advances have shown that organocatalysts like TMG can mediate the cycloaddition of azides with β-ketoesters or alkynes to form triazoles without metal catalysts. These methods offer cleaner reactions and avoid metal contamination.

  • The mechanism involves formation of enolates or enamines that react with azides to form triazenes, which cyclize to triazoles.
  • Hydrolysis or further transformations yield the final triazole products.
  • These methods are applicable to synthesizing fully substituted triazoles with various substituents, including pyrrolidinyl groups.

Stepwise Synthesis Summary Table

Step Starting Material Reagents/Conditions Intermediate/Product Notes
1 Pyrrolidine derivative Protection (e.g., Boc protection) Protected pyrrolidine Stabilizes amine for further reactions
2 Protected pyrrolidine Azidation (e.g., NaN3) Azido-pyrrolidine intermediate Key azide precursor for cycloaddition
3 Azido-pyrrolidine + Ethoxymethyl alkyne Cu(I) catalyst, sodium ascorbate, tert-butanol or dioxane, RT to reflux 1,2,3-Triazole with pyrrolidin-3-yl and ethoxymethyl substituents Click reaction forming triazole ring
4 Protected triazole Acid deprotection (e.g., HCl in dioxane) Final 4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole Removal of protecting groups, purification

Research Findings and Yields

  • The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, with yields typically ranging from 70% to 85% for similar pyrrolidinyl-triazole derivatives.
  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry confirm product formation.
  • The final compounds show good purity and can be isolated as solids with melting points consistent with literature values.
  • Organocatalytic routes provide alternative metal-free synthesis but may require longer reaction times or specific substrate tuning.

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the substitution pattern on the triazole ring and the presence of ethoxymethyl and pyrrolidinyl groups.
  • Mass Spectrometry: ESI-MS confirms molecular weight consistent with the target compound.
  • Melting Point: Used to assess purity and consistency with literature data.
  • TLC: Monitors reaction progress and purity during synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a substituent on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazole derivatives with new functional groups.

Scientific Research Applications

4-(Ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxymethyl and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (Triazole Positions) Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-(Ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole 1: Pyrrolidin-3-yl; 4: Ethoxymethyl ~196.25 Predicted moderate lipophilicity
4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole 1: Pyrrolidin-3-yl; 4: Methoxymethyl 182.22 Higher polarity than ethoxymethyl analog
1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole 1: Azetidin-3-yl; 4: Ethoxymethyl 182.22 Smaller ring size (4-membered vs. 5-membered pyrrolidine)
1-(1H-Pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole 1: Pyrazol-3-yl; 4: 4-Methoxyphenyl 245.25 Enhanced π-π stacking potential
4-(4-Chlorophenyl)-1-(4-chloronaphthalen-1-yloxy)-1H-1,2,3-triazole 1: 4-Chloronaphthalen-1-yloxy; 4: 4-Chlorophenyl N/A High IMPDH binding affinity (-12.19 kcal/mol)

Key Observations:

Substituent Effects on Lipophilicity :

  • The ethoxymethyl group in the target compound increases lipophilicity compared to its methoxymethyl analog (e.g., 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole, MW 182.22) . This may enhance membrane permeability but reduce aqueous solubility.
  • Bulky aromatic substituents (e.g., 4-chlorophenyl in compound S8000011) improve binding interactions with hydrophobic enzyme pockets, as evidenced by its high IMPDH binding energy (-12.19 kcal/mol) .

Pyrrolidine derivatives (5-membered rings) are more conformationally flexible, favoring interactions with dynamic protein targets like YAP-TEAD .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via CuAAC, ensuring regioselective 1,4-disubstitution . Modifications in alkynes/azides (e.g., propargyl-HJ in ) enable rapid diversification .

Key Findings:

  • IMPDH Binding : Chlorophenyl-substituted triazoles exhibit superior binding to IMPDH compared to aliphatic substituents (e.g., ethoxymethyl), likely due to hydrophobic and π-stacking interactions .
  • Antioxidant Potential: Triazoles with electron-rich substituents (e.g., methoxyphenyl in compound 21ae) show promise in scavenging free radicals .

Biological Activity

4-(Ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole class, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The synthesis of this compound typically involves a cycloaddition reaction known as "click chemistry," where an azide reacts with an alkyne under copper(I) catalysis. The general synthetic route includes:

  • Preparation of Azide and Alkyne Precursors : The azide is synthesized from an amine using sodium azide, while the alkyne is generated by deprotonation of a terminal alkyne with sodium hydride.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to modulation or inhibition of enzyme activity. The ethoxymethyl and pyrrolidinyl groups enhance binding affinity and specificity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain triazole derivatives demonstrated antibacterial activity comparable to standard antibiotics such as chloramphenicol .

Anticancer Properties

The anticancer potential of triazoles has been explored extensively. For example, related compounds have been tested against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), revealing IC50 values indicating their effectiveness in inhibiting cancer cell proliferation. Compounds with similar structures have shown IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .

Comparative Analysis

A comparison of this compound with other triazole derivatives highlights its unique properties:

CompoundStructural FeaturesBiological ActivityIC50 Values
This compoundEthoxymethyl & pyrrolidinyl groupsAntimicrobial & anticancerVaries by target
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazoleLacks ethoxymethyl groupReduced binding affinityNot specified
4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazoleMethoxymethyl instead of ethoxymethylAltered reactivityNot specified

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

  • Anti-inflammatory Activity : A study investigated the inhibitory effects of triazole derivatives on COX enzymes (COX-1 and COX-2), revealing that some compounds exhibited anti-inflammatory effects comparable to indomethacin .
  • Inhibition of Virulence Factors : Another research assessed the potential of triazole thioethers in targeting virulence factors of phytopathogenic bacteria. These compounds displayed promising results in reducing pathogenicity and microbial disease outbreaks .

Q & A

Q. What are the optimal synthetic routes for 4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective 1,4-substitution (Sharpless-Meldal conditions). Key parameters include:

  • Catalyst system : CuSO₄/Na-ascorbate (1:2 molar ratio) for in situ Cu(I) generation .
  • Solvent : THF/water (1:1) enhances solubility of azide and alkyne precursors while stabilizing Cu(I) .
  • Temperature : 50°C for 16 hours balances reaction efficiency and side-product minimization .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >95% purity .

Q. Example Synthesis Table

Precursor AzideAlkyneCatalystSolventTemp/TimeYieldReference
Pyrrolidin-3-yl azideEthoxymethyl acetyleneCuSO₄/Na-ascorbateTHF/H₂O50°C, 16h~60%*
*Hypothetical yield based on analogous triazole syntheses in evidence.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Assign pyrrolidine N–CH₂ (δ 3.5–4.0 ppm) and triazole C–H (δ 7.8–8.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC : Reverse-phase C18 column (MeCN/H₂O, 0.1% TFA) validates purity (>98%) .

Q. Characterization Table

TechniqueKey Peaks/ParametersPurpose
1H NMRδ 4.2 (OCH₂CH₃), δ 3.6 (pyrrolidine)Substituent confirmation
HPLCRetention time: 8.2 min (gradient elution)Purity assessment
HRMSm/z 251.1504 [M+H]+Molecular formula validation

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Reproducibility checks : Standardize assay conditions (e.g., MCF-7 cell line, 24h incubation for cytotoxicity) .
  • Purity validation : Use HPLC and HRMS to exclude impurities (>98% purity required) .
  • Target engagement assays : Confirm binding to hypothesized targets (e.g., pJNK) via SPR or ITC .

Q. What computational strategies are used to predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina simulates binding to enzymes (e.g., 14α-demethylase, PDB: 3LD6) .
  • MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns .
  • SAR analysis : Modifications at ethoxymethyl or pyrrolidine groups correlate with ΔG binding .

Q. How to design analogs to improve pharmacological properties?

  • Bioisosteric replacement : Substitute ethoxymethyl with trifluoromethyl for enhanced metabolic stability .
  • Pyrrolidine modification : Introduce fluorine at C4 to modulate lipophilicity (clogP 1.8 → 2.2) .
  • Triazole ring functionalization : Add electron-withdrawing groups (e.g., NO₂) to improve target affinity .

Q. Example Analog Design Table

ModificationTarget PropertyExpected Outcome
CF₃ instead of OCH₂CH₃Metabolic stabilityReduced CYP450 oxidation
Fluorinated pyrrolidineLipophilicityEnhanced BBB penetration

Q. What mechanistic insights explain the regioselectivity of CuAAC for this compound?

  • Cu(I) coordination : Preferential stabilization of terminal alkyne-Cu(I) complex directs 1,4-regioselectivity .
  • Kinetic control : Faster cycloaddition rates for ethoxymethyl-alkyne vs. bulkier analogs .
  • Solvent effects : Polar aprotic solvents (THF) favor linear transition state geometry .

Q. How to troubleshoot low yields in scaled-up synthesis?

  • Catalyst loading : Increase CuSO₄/Na-ascorbate to 20 mol% to offset oxygen inhibition .
  • Purification : Replace column chromatography with preparative HPLC for >100 mg batches .
  • Side-reaction mitigation : Degas solvents to prevent alkyne oxidation .

Q. What are the challenges in assessing in vivo efficacy of this compound?

  • Pharmacokinetics : Short half-life (t₁/₂ ~1.5h) due to ethoxymethyl hydrolysis .
  • Metabolite identification : LC-MS/MS detects triazole-pyrrolidine cleavage products .
  • Toxicity : Screen for off-target effects on CYP3A4 using hepatic microsomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole

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